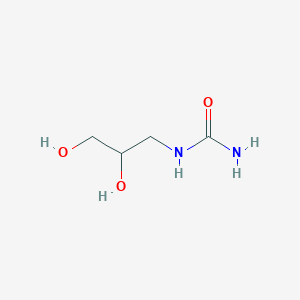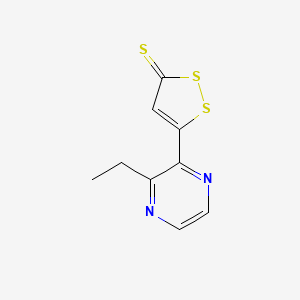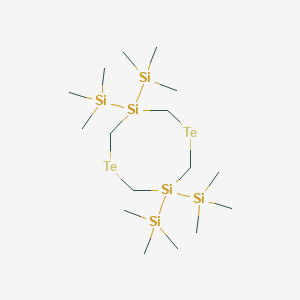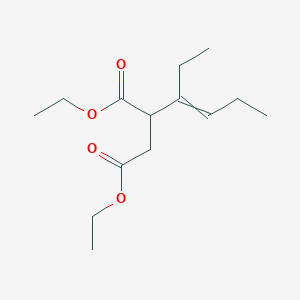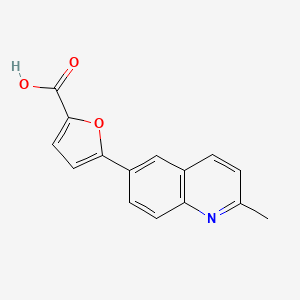![molecular formula C8H10O B12616308 7-Methylidenebicyclo[4.1.0]heptan-2-one CAS No. 918403-14-2](/img/structure/B12616308.png)
7-Methylidenebicyclo[4.1.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylidenebicyclo[4.1.0]heptan-2-one: is a bicyclic organic compound with the molecular formula C8H10O It is characterized by a unique structure that includes a bicyclo[410]heptane ring system with a methylidene group at the 7-position and a ketone functional group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenebicyclo[4.1.0]heptan-2-one typically involves the following steps:
Cyclization Reaction: The starting material, often a suitable diene, undergoes a cyclization reaction to form the bicyclic ring system.
Introduction of Methylidene Group: The methylidene group is introduced at the 7-position through a series of reactions, such as alkylation or methylenation.
Oxidation to Ketone: The final step involves the oxidation of the appropriate carbon atom to introduce the ketone functional group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and oxidation reactions, often using catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
7-Methylidenebicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Methylidenebicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Methylidenebicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Similar bicyclic structure but with different substituents.
7-Oxabicyclo[4.1.0]heptan-2-one: Contains an oxygen atom in the ring system, leading to different chemical properties.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Different ring system and substituents.
Uniqueness
7-Methylidenebicyclo[410]heptan-2-one is unique due to its specific combination of a bicyclic ring system, a methylidene group, and a ketone functional group
Propiedades
Número CAS |
918403-14-2 |
|---|---|
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
7-methylidenebicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C8H10O/c1-5-6-3-2-4-7(9)8(5)6/h6,8H,1-4H2 |
Clave InChI |
HDELAVGFMZHARJ-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2C1C(=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
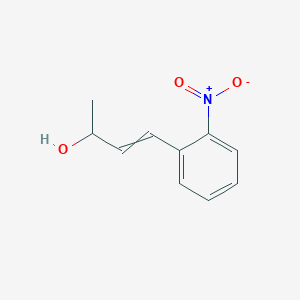
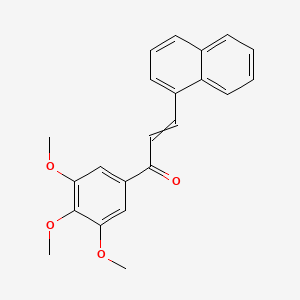

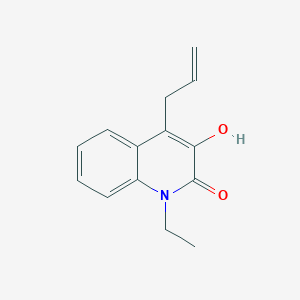
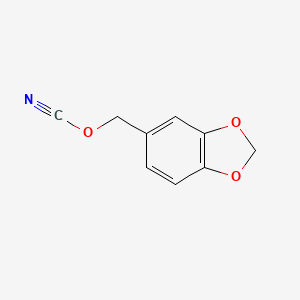
![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
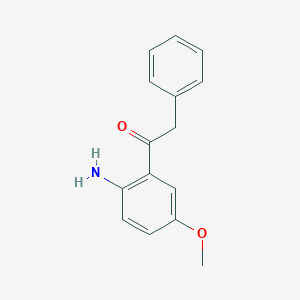
-](/img/structure/B12616264.png)
